2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-(4-iodophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQFMDDVNZHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol generally follows a multi-step route involving:
- Construction of the pyrimidin-4-ol core,
- Introduction of the cyclopropyl substituent at position 2,
- Functionalization at position 6 with a 4-iodophenyl moiety.
Due to the complexity and sensitivity of the substituents, the synthesis requires careful selection of starting materials, reagents, and reaction conditions to optimize yield and purity.
Key Preparation Steps and Reaction Conditions
Pyrimidin-4-ol Core Formation
The pyrimidin-4-ol scaffold is typically prepared by condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents. This step establishes the heterocyclic ring with the hydroxyl group at the 4-position.
Introduction of the Cyclopropyl Group at C-2
The cyclopropyl substituent at position 2 can be introduced by nucleophilic substitution or cross-coupling reactions using cyclopropyl-containing reagents. For example, cyclopropylboronic acid derivatives or cyclopropyl halides may be employed under palladium-catalyzed conditions.
Attachment of the 4-Iodophenyl Group at C-6
The 4-iodophenyl group is generally introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which couples a halogenated pyrimidine intermediate with 4-iodophenylboronic acid or vice versa.
Detailed Synthetic Route Example
While specific protocols for this compound are limited in public literature, analogous pyrimidine derivatives suggest the following plausible synthetic sequence:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-cyclopropylpyrimidin-4-ol | Condensation of appropriate amidine with β-dicarbonyl compound; cyclopropyl group introduced via cyclopropyl-substituted amidine or by subsequent substitution | Establishes core ring and cyclopropyl substituent |
| 2 | Halogenation at C-6 (e.g., chloromethylation) | Use of chloromethylating agents (chloromethyl methyl ether or chloromethyl chloroformate) with Lewis acid catalyst (e.g., zinc iodide) in inert solvent (dichloromethane) at low temperature | Prepares intermediate for cross-coupling |
| 3 | Suzuki-Miyaura cross-coupling | Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), 4-iodophenylboronic acid, solvent (e.g., 1,4-dioxane/water), inert atmosphere, heating (80–100 °C) | Introduces 4-iodophenyl substituent at C-6 |
This sequence is supported by general procedures used in the synthesis of related pyrimidine derivatives and cross-coupling chemistry.
Representative Reaction Conditions and Yields
Notes on Reaction Optimization and Scale-Up
- Catalyst Selection: Palladium catalysts with appropriate ligands (e.g., XPhos, triphenylphosphine) are critical for efficient cross-coupling.
- Base and Solvent: Potassium carbonate or bicarbonate bases in mixed aqueous-organic solvents facilitate coupling reactions.
- Temperature Control: Moderate heating (80–100 °C) under inert atmosphere (nitrogen or argon) improves reaction rates while minimizing side reactions.
- Purification: Post-reaction purification typically involves column chromatography or preparative HPLC to achieve high purity.
- Industrial Scale: Continuous flow reactors and automated systems can be employed to enhance scalability and reproducibility.
Research Findings and Applications
Though specific biological activities of this compound remain underexplored, its synthesis is of interest due to:
- Potential as a building block in medicinal chemistry targeting antiviral, anticancer, and enzyme inhibition pathways.
- The iodine substituent enabling further functionalization or use in radiopharmaceutical applications.
- The cyclopropyl group contributing to metabolic stability and unique pharmacokinetic properties.
Future research is encouraged to optimize synthetic routes, improve yields, and explore biological activities.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The pyrimidin-4-ol group can be reduced to form pyrimidin-4-amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH₃) or alkyl halides.
Major Products Formed:
Oxidation: Iodophenol derivatives
Reduction: Pyrimidin-4-amine derivatives
Substitution: Amines or alkylated pyrimidin-4-ol derivatives
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in several therapeutic areas, particularly in the development of antiviral and anticancer agents.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds, including 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol, exhibit antiviral properties. Specifically, studies have highlighted its potential effectiveness against viral infections by inhibiting viral replication mechanisms. The structural features of the compound may facilitate interactions with viral enzymes or receptors, making it a candidate for further exploration in antiviral drug development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various studies have reported that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the inhibition of kinases such as PI3K and mTOR has been linked to the therapeutic effects observed in certain cancer types. This compound's structural characteristics may enhance its activity against various cancer cell lines, making it a subject of interest in oncology research .
The biological activity of this compound can be summarized as follows:
| Activity Type | Mechanism | Target Pathway | References |
|---|---|---|---|
| Antiviral | Inhibition of viral replication | Viral enzymes | |
| Anticancer | Inhibition of cell proliferation | PI3K/mTOR pathways |
Case Studies and Research Findings
Several studies have explored the efficacy of pyrimidine derivatives similar to this compound:
- Antiviral Efficacy : A study demonstrated that pyrimidine derivatives could effectively inhibit HIV replication in vitro, suggesting that similar compounds could be developed for treating viral infections.
- Cancer Cell Line Studies : Research involving multiple cancer cell lines (e.g., MCF-7, HCT-116) indicated that certain pyrimidine derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and key proteins involved in cancer signaling pathways, supporting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Pyrimidine and Quinazoline Derivatives
Structural Differences :
- Target Compound : Pyrimidin-4-ol core with cyclopropyl (position 2) and 4-iodophenyl (position 6).
- Quinazoline Analog: 2-Cyclopropyl-6-[(2-hydroxyethyl)-methyl-amino]-quinazolin-4-ol () features a quinazoline core (two nitrogens at positions 1 and 3) and a hydroxyethyl-methyl-amino group .
Key Comparisons :
| Property | Target Compound | Quinazoline Analog |
|---|---|---|
| Core Structure | Pyrimidin-4-ol | Quinazolin-4-ol |
| Substituents | Cyclopropyl, 4-iodophenyl | Cyclopropyl, hydroxyethyl-methyl |
| Molecular Weight (Da)* | ~368 (estimated) | ~345 (estimated) |
| Solubility | Moderate (polar pyrimidin-ol) | Higher (polar amino group) |
| Bioactivity | Hypothesized antiviral/anticancer | Unreported; similar scaffolds used in kinase inhibitors |
The iodine in the target compound may enhance binding affinity via halogen bonding, whereas the quinazoline analog’s amino group improves solubility but reduces metabolic stability .
Amino Acid-Based Inhibitors (4-Iodophenylpropanoic Acid Derivatives)
Structural Differences :
- Target Compound : Aromatic heterocycle with iodine.
- Type D/L Inhibitors (): Derived from 4-iodophenylpropanoic acid, featuring amino acid backbones (e.g., CW1–CW20) .
Key Comparisons :
| Property | Target Compound | Type D/L Inhibitors |
|---|---|---|
| Core Structure | Pyrimidin-4-ol | Amino acid (propanoic acid) |
| Iodine Position | Aromatic ring (para) | Aromatic ring (para) |
| Molecular Flexibility | Rigid (planar core) | Flexible (amino acid side chain) |
| Target Interaction | Halogen bonding (iodine) | Ionic (carboxylate) + halogen |
| Applications | Antiviral/anticancer (hypothesized) | Explicitly tested as anticancer agents |
The pyrimidine core offers rigidity for target specificity, while the amino acid derivatives leverage flexibility for broader target engagement .
Triazole Derivatives with 4-Iodophenyl Groups
Structural Differences :
- Target Compound : Pyrimidine core.
- Triazole Analog (): 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol .
Key Comparisons :
| Property | Target Compound | Triazole Analog |
|---|---|---|
| Core Structure | Pyrimidin-4-ol | 1,2,4-Triazole |
| Iodine Position | Aromatic ring (para) | Hydrazinyl-linked aromatic ring |
| Bioactivity | Hypothesized antiviral | Explicitly studied as SARS-CoV-2 inhibitor |
| Solubility | Moderate | Low (thiol group may reduce solubility) |
The triazole’s sulfur atom and hydrazine linker may confer redox activity, whereas the pyrimidin-ol core favors hydrogen bonding .
Triphenylamine-Based Materials (HTMs)
Structural Differences :
Key Comparisons :
The 4-iodophenyl group in HTMs improves hole-transport efficiency, whereas in the target compound, it likely enhances pharmacological targeting .
Biological Activity
2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a unique cyclopropyl and iodo-substituted phenyl group, is under investigation for its effects on various biological targets, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.14 g/mol. The structure features a pyrimidine ring substituted at the 2 and 6 positions with a cyclopropyl group and a 4-iodophenyl group, respectively. This configuration is believed to influence its biological activity significantly.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory responses . Additionally, it may modulate signaling pathways related to cell survival and proliferation, contributing to its anticancer effects.
Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized in the following table:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
These results indicate that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). A case study examining its effects on HeLa cells revealed the following results:
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 20 | 50 | 40 |
| 40 | 20 | 70 |
At higher concentrations, there was a significant increase in apoptotic cells, indicating effective triggering of programmed cell death .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound can provide insights into optimizing its efficacy. Modifications to the pyrimidine ring or substituents at various positions may enhance its biological activity. For instance, compounds with electron-donating groups at specific positions have shown increased potency against COX enzymes .
Q & A
Basic: What synthetic strategies are effective for introducing the cyclopropyl and 4-iodophenyl groups into the pyrimidin-4-ol scaffold?
Methodological Answer:
The synthesis of substituted pyrimidines typically involves sequential functionalization via cross-coupling reactions. For the cyclopropyl group, a Suzuki-Miyaura coupling using cyclopropylboronic acid and a halogenated pyrimidine precursor (e.g., 4-chloropyrimidine) under palladium catalysis is common . The 4-iodophenyl moiety can be introduced via Ullmann coupling or direct iodination of a pre-installed phenyl group using iodine monochloride (ICl) in acetic acid . Post-synthetic hydroxylation at the 4-position may require protection/deprotection strategies, such as using tert-butyldimethylsilyl (TBS) groups to prevent side reactions during iodination .
Basic: How can the structure of 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol be validated spectroscopically?
Methodological Answer:
- NMR : -NMR will show distinct signals:
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with isotopic patterns matching iodine’s signature (1:1 ratio for ) .
- X-ray Crystallography : Single-crystal analysis can resolve spatial arrangements, particularly the dihedral angle between the pyrimidine and iodophenyl rings, critical for assessing conjugation .
Advanced: What computational methods are suitable for predicting the reactivity of the 4-ol group in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron density at the 4-ol oxygen. Key parameters:
- Natural Bond Orbital (NBO) Analysis : Quantifies lone-pair donation from the hydroxyl group to the pyrimidine ring, influencing its leaving-group ability .
- Transition State Modeling : Simulates activation barriers for reactions like Mitsunobu etherification or phosphorylation. Solvent effects (e.g., DMF vs. THF) should be included via polarizable continuum models (PCM) .
Advanced: How can contradictions in biological activity data (e.g., IC50_{50}50 variability) for this compound be systematically addressed?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. highlights batch-dependent variability in heterocyclic compounds due to trace impurities .
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, which may reduce apparent activity in vitro vs. in vivo .
- Structural Confirmation : Re-validate compound identity post-assay via LC-MS to rule out decomposition (e.g., deiodination or hydroxyl group oxidation) .
Basic: What solvent systems are optimal for studying the solubility and stability of this compound?
Methodological Answer:
- Solubility Screening : Use a tiered approach:
- Stability Monitoring : Conduct accelerated degradation studies via HPLC under UV light (λ = 254 nm) and elevated temperatures (40°C) to identify degradation products (e.g., iodine loss or cyclopropane ring opening) .
Advanced: What strategies mitigate steric hindrance during functionalization of the 2-cyclopropyl group?
Methodological Answer:
- Directed Ortho-Metalation : Use a directing group (e.g., dimethylamino) at the 5-position to facilitate lithiation and subsequent electrophilic quenching .
- Microwave-Assisted Synthesis : Enhances reaction kinetics for sterically hindered substitutions (e.g., SNAr reactions) by reducing activation energy .
- Bulky Ligands in Catalysis : Employ XPhos or SPhos ligands in palladium-catalyzed couplings to stabilize transition states .
Basic: What safety precautions are critical when handling the 4-iodophenyl moiety?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and UV-blocking goggles to prevent dermal/ocular exposure. mandates waste segregation for iodinated compounds due to environmental persistence .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile iodine byproducts (e.g., HI gas) .
- Emergency Protocols : For spills, neutralize with sodium thiosulfate to reduce iodine toxicity .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
Methodological Answer:
- Fragment Replacement : Swap the cyclopropyl group with bioisosteres (e.g., trifluoromethyl or ethynyl) to modulate lipophilicity (clogP) and target binding .
- Crystallographic Docking : Resolve co-crystal structures with kinase domains (e.g., EGFR or CDK2) to identify key hydrogen bonds between the 4-ol group and catalytic lysine residues .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., iodine’s halogen bonding) to inhibitory potency using multivariate regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
